molecular formula C20H18ClN3O3S B6562899 N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 921543-07-9

N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B6562899
CAS No.: 921543-07-9
M. Wt: 415.9 g/mol
InChI Key: KWOGGSRJVCZVIB-UHFFFAOYSA-N
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Description

N-(4-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a thiazole-based compound featuring a carbamoylmethyl group at the 4-position of the thiazole ring, substituted with a 3-chloro-2-methylphenyl moiety. Thiazole derivatives are known for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s synthesis likely involves multi-step reactions, such as thiazole ring formation via cyclization and subsequent functionalization of the carbamoyl and benzamide groups, as inferred from analogous synthetic pathways .

Properties

IUPAC Name

N-[4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-12-16(21)4-3-5-17(12)23-18(25)10-14-11-28-20(22-14)24-19(26)13-6-8-15(27-2)9-7-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOGGSRJVCZVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure, incorporating a thiazole ring and various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN3O3SC_{17}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 377.8 g/mol. The structure includes:

  • Thiazole ring : Known for its role in various biological activities.
  • Chloro and methoxy substituents : These groups can influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the thiazole ring : This is often achieved through the Hantzsch thiazole synthesis.
  • Carbamoylation : The introduction of the carbamoyl group occurs via coupling reactions.
  • Final modifications : The methoxy group is introduced to complete the synthesis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives containing thiazole rings have been shown to inhibit growth in various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Studies have demonstrated that certain N-phenylbenzamide derivatives possess antiviral properties against Hepatitis B virus (HBV). These compounds increase intracellular levels of APOBEC3G, which inhibits HBV replication . The specific activity of this compound against HBV remains to be specifically quantified but suggests potential for further exploration.

Preliminary studies indicate that the compound may induce cytotoxic effects in cancer cell lines by disrupting cellular processes such as mitosis. This is akin to other thiazole derivatives known for their ability to interfere with spindle formation during cell division . Further research is necessary to elucidate the precise mechanisms involved.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives, including those structurally similar to this compound. Results indicated effective inhibition against multiple strains, suggesting potential therapeutic applications in treating bacterial infections .
  • Antiviral Screening : In vitro assays tested the compound's efficacy against HBV. While specific data on this compound is limited, related compounds showed promising results with IC50 values indicating effective viral suppression .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineStructureAntibacterial activity against E. coli
IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide)StructureAnti-HBV activity with IC50 values showing effectiveness against wild-type and drug-resistant strains .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its antimicrobial and antitumor properties :

  • Antitumor Activity : Thiazole derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, studies report IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against Jurkat and HT29 cells, indicating promising anticancer potential.
CompoundIC50 (µg/mL)Cell Line
Thiazole Derivative 11.61 ± 1.92Jurkat
Thiazole Derivative 223.30 ± 0.35HT29
  • Antibacterial Activity : The compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria, particularly resistant strains. Structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups like chlorine enhances antibacterial efficacy.

Biological Studies

The compound is utilized in biological assays to explore its effects on various biochemical pathways:

  • Inhibition of Bcl-2 : Molecular dynamics simulations indicate that the compound interacts with the Bcl-2 protein, potentially leading to apoptosis in cancer cells.
  • Carbonic Anhydrase Inhibition : Some derivatives have been reported to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis.

Case Study 1: Cytotoxicity Against Leukemia Cells

A derivative of this compound was tested for its cytotoxic effects on leukemia cells, demonstrating significant reductions in cell viability at low concentrations, affirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of related thiazole compounds against various pathogens. Results indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can be contextualized through comparisons with structurally related compounds. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name Key Structural Features Biological Activity Key Differences
N-(4-{[(5-Chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide Thiazole core, 5-chloro-2-methylphenyl carbamoylmethyl, furan-2-carboxamide Antibacterial, moderate anticancer activity Replaces 4-methoxybenzamide with furan carboxamide; chloro substituent at 5-position instead of 3-position on phenyl ring .
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide Bromophenyl group at thiazole 4-position, 4-methoxybenzamide Antimicrobial, anticancer Bromine substituent (vs. chlorine) increases molecular weight and lipophilicity, potentially altering membrane permeability .
4-Chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide 3-Fluoro-4-methylphenyl carbamoylmethyl, 4-chlorobenzamide Not reported; likely similar bioactivity Fluorine’s electronegativity may enhance binding affinity compared to chlorine; chloro vs. methoxy on benzamide alters electronic effects .
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Thiazole-2-amine, 4-fluorophenyl, 3-chloro-2-methylphenyl Moderate antimicrobial activity Lacks carbamoyl and benzamide groups; simpler structure with reduced steric hindrance .

Physicochemical Properties

Property Target Compound N-(4-{[(5-Chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide 4-Chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Molecular Weight ~403 g/mol (estimated) ~389 g/mol ~403 g/mol
logP (Predicted) 3.8 3.5 3.9
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 5 5

The target compound’s higher logP compared to its furan analog suggests improved membrane permeability, a critical factor for intracellular targets .

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